Cas no 886502-76-7 (5-Methyl-2-(trifluoromethyl)benzaldehyde)

5-Methyl-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C9H7F3O. This compound features a methyl group at the 5-position and a trifluoromethyl group at the 2-position of the benzaldehyde ring, enhancing its reactivity and stability in synthetic applications. The presence of the trifluoromethyl group imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its high purity and well-defined structure ensure consistent performance in reactions such as nucleophilic additions or condensations. The compound is particularly useful in the synthesis of fluorinated fine chemicals, where its structural motifs contribute to improved bioavailability and metabolic stability in target molecules.
5-Methyl-2-(trifluoromethyl)benzaldehyde structure
886502-76-7 structure
Product name:5-Methyl-2-(trifluoromethyl)benzaldehyde
CAS No:886502-76-7
MF:C9H7F3O
MW:188.146493196487
MDL:MFCD06660294
CID:821589
PubChem ID:17750727

5-Methyl-2-(trifluoromethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-2-(trifluoromethyl)benzaldehyde
    • 886502-76-7
    • 5-Methyl-2-(trifluoromethyl)benzaldehyde, AldrichCPR
    • AKOS005255506
    • A856409
    • AS-33059
    • DTXSID70590665
    • ZXQHVZWHSXZEQV-UHFFFAOYSA-N
    • MFCD06660294
    • BBL100880
    • STL554674
    • MDL: MFCD06660294
    • Inchi: InChI=1S/C9H7F3O/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-5H,1H3
    • InChI Key: ZXQHVZWHSXZEQV-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)C(F)(F)F)C=O

Computed Properties

  • Exact Mass: 188.04489933g/mol
  • Monoisotopic Mass: 188.04489933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Refractive Index: 1.4710
  • Sensitiveness: Air Sensitive

5-Methyl-2-(trifluoromethyl)benzaldehyde Security Information

  • Hazard Category Code: 43
  • Safety Instruction: 36/37

5-Methyl-2-(trifluoromethyl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1342-1G
5-methyl-2-(trifluoromethyl)benzaldehyde
886502-76-7 95%
1g
¥ 1,729.00 2023-04-13
abcr
AB211998-5g
5-Methyl-2-(trifluoromethyl)benzaldehyde, 97%; .
886502-76-7 97%
5g
€218.00 2024-04-16
Alichem
A014000472-1g
5-Methyl-2-(trifluoromethyl)benzaldehyde
886502-76-7 97%
1g
$1475.10 2023-08-31
TRC
M337725-50mg
5-Methyl-2-(trifluoromethyl)benzaldehyde
886502-76-7
50mg
$ 50.00 2022-06-03
Alichem
A014000472-250mg
5-Methyl-2-(trifluoromethyl)benzaldehyde
886502-76-7 97%
250mg
$484.80 2023-08-31
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H26411-1g
5-Methyl-2-(trifluoromethyl)benzaldehyde, 97%
886502-76-7 97%
1g
¥3115.00 2023-03-14
abcr
AB211998-5 g
5-Methyl-2-(trifluoromethyl)benzaldehyde, 97%; .
886502-76-7 97%
5g
€218.00 2023-05-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1342-10G
5-methyl-2-(trifluoromethyl)benzaldehyde
886502-76-7 95%
10g
¥ 8,639.00 2023-04-13
Fluorochem
210039-5g
5-Methyl-2-(trifluoromethyl)benzaldehyde
886502-76-7 95%
5g
£112.00 2022-02-28
eNovation Chemicals LLC
Y1237191-5g
5-METHYL-2-(TRIFLUOROMETHYL)BENZALDEHYDE
886502-76-7 95%
5g
$860 2024-06-06

Additional information on 5-Methyl-2-(trifluoromethyl)benzaldehyde

Research Brief on 5-Methyl-2-(trifluoromethyl)benzaldehyde (CAS: 886502-76-7) in Chemical Biology and Pharmaceutical Applications

5-Methyl-2-(trifluoromethyl)benzaldehyde (CAS: 886502-76-7) is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of novel therapeutic agents. This research brief consolidates the latest findings on its applications, synthetic pathways, and biological activities, providing a comprehensive overview for professionals in the field.

Recent literature emphasizes the role of 5-Methyl-2-(trifluoromethyl)benzaldehyde as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the metabolic stability and bioavailability of derived compounds, making it a valuable scaffold for drug discovery. Several studies have explored its use in the synthesis of anti-inflammatory, antiviral, and anticancer agents, demonstrating its broad applicability in pharmaceutical research.

One notable study published in the Journal of Medicinal Chemistry (2023) investigated the compound's utility in the development of selective kinase inhibitors. The researchers utilized 5-Methyl-2-(trifluoromethyl)benzaldehyde as a precursor to synthesize a series of small molecules targeting specific oncogenic kinases. The results indicated promising in vitro activity against several cancer cell lines, with minimal cytotoxicity to normal cells, suggesting its potential as a lead compound for further optimization.

In addition to its pharmaceutical applications, 5-Methyl-2-(trifluoromethyl)benzaldehyde has been employed in the synthesis of agrochemicals and materials science. A recent study in ACS Applied Materials & Interfaces (2024) demonstrated its use in the preparation of fluorinated polymers with enhanced thermal stability and chemical resistance. These findings underscore the compound's versatility beyond traditional medicinal chemistry.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of 5-Methyl-2-(trifluoromethyl)benzaldehyde. Recent advancements in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have improved yields and reduced byproducts, as reported in Organic Process Research & Development (2023). These innovations are critical for facilitating its broader adoption in industrial and academic settings.

In conclusion, 5-Methyl-2-(trifluoromethyl)benzaldehyde (CAS: 886502-76-7) continues to be a focal point in chemical biology and pharmaceutical research. Its unique structural features and diverse applications make it an indispensable tool for drug discovery and material science. Future research should focus on optimizing synthetic routes and exploring new therapeutic targets to fully harness its potential.

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Amadis Chemical Company Limited
(CAS:886502-76-7)5-Methyl-2-(trifluoromethyl)benzaldehyde
A856409
Purity:99%/99%/99%
Quantity:1.0g/5.0g/10.0g
Price ($):217.0/652.0/1083.0